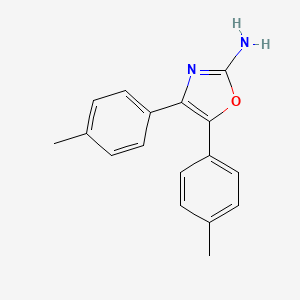

Bis(4-methylphenyl)-1,3-oxazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-bis(4-methylphenyl)-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O/c1-11-3-7-13(8-4-11)15-16(20-17(18)19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFNWOIDUOMJEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(OC(=N2)N)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of Bis 4 Methylphenyl 1,3 Oxazol 2 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in computational chemistry for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). For Bis(4-methylphenyl)-1,3-oxazol-2-amine, these calculations would predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com Such studies provide a foundational understanding of the molecule's stable conformation. Methods like the Hartree-Fock (HF) and Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net The electronic structure analysis reveals insights into the molecule's orbitals and charge distribution, which are crucial for understanding its properties and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.gov DFT calculations are used to determine various properties, including optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. mdpi.com

Optimization of Ground and Excited State Geometries

A primary application of DFT is the optimization of molecular geometries to find the most stable (lowest energy) conformation in both the ground and excited states. nih.gov For this compound, this process would involve computational algorithms that adjust the atomic coordinates to minimize the total energy of the molecule. nih.gov Comparing the optimized geometries of the ground and excited states can provide valuable information about how the molecule's structure changes upon electronic excitation, which is relevant for understanding its photophysical properties.

Analysis of Energy Levels (HOMO-LUMO Gap)

DFT is extensively used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and electronic properties. nih.govmdpi.com A smaller gap generally suggests that a molecule is more reactive and can be more easily excited. nih.govresearchgate.net

Table 1: Illustrative Data Table for HOMO-LUMO Analysis No specific experimental or calculated data for this compound was found. This table is a template showing how such data would be presented.

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | Data not available |

| Energy of LUMO | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species to explain and predict chemical reactivity. wikipedia.org An analysis of the FMOs for this compound would involve visualizing the spatial distribution of the HOMO and LUMO across the molecule. youtube.com This visualization helps identify the regions of the molecule that are electron-rich (where the HOMO is localized) and electron-poor (where the LUMO is localized), thereby predicting the most likely sites for nucleophilic and electrophilic attack, respectively. ajchem-a.comyoutube.com

Calculation of Global Reactivity Parameters

From the calculated HOMO and LUMO energies, several global reactivity parameters can be derived to quantify the chemical reactivity and stability of a molecule. researchgate.net These parameters, often calculated using Koopmans' theorem approximations within the DFT framework, include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2).

Electronegativity (χ): The power of an atom to attract electrons to itself (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. ajchem-a.comresearchgate.net

Table 2: Illustrative Data Table for Global Reactivity Parameters No specific calculated data for this compound was found. This table is a template showing how such data would be presented.

| Parameter | Symbol | Formula | Value (eV) |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Electrophilicity Index | ω | χ² / 2η | Data not available |

Quantitative Structure-Activity Relationship (QSAR) Studies for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. While no specific QSAR models for this compound were identified, research on other 1,3-oxazole derivatives demonstrates the utility of this approach for this class of compounds.

For instance, QSAR models have been developed for 1,3-oxazole derivatives to predict their anticancer activity. researchgate.net These studies typically involve calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. These descriptors are then correlated with the observed activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.netresearchgate.net

A study on 1,3-oxazole and 1,3-thiazole derivatives successfully created QSAR models to predict anticancer activity with a high degree of accuracy (Ac in the range of 0.96-0.97) using Associative Neural Networks. researchgate.net The models indicated that the anticancer activity of 1,3-oxazole derivatives could be predicted more effectively than that of the corresponding 1,3-thiazole derivatives. researchgate.net Such models can be instrumental in designing new compounds with enhanced activity by identifying the key structural features that influence the desired property. For this compound, a QSAR study could elucidate how modifications to the tolyl groups or the amine substituent might affect its physicochemical or biological properties.

Theoretical Prediction of Electronic Properties and Charge Transport Characteristics

The electronic properties and charge transport characteristics of organic molecules are crucial for their application in optoelectronic devices like organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Density Functional Theory (DFT) is a powerful computational method used to predict these properties.

For oxazole (B20620) derivatives, DFT calculations can determine key parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the energy gap (Egap), ionization potential (IP), and electron affinity (EA). These parameters govern the molecule's ability to donate or accept electrons and the energy required for electronic excitation.

A theoretical study on a related compound, (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO), provides insight into the expected charge transport behavior. researchgate.net The charge transport capability of a material is largely dependent on two factors: the reorganization energy (λ) and the transfer integral (V). Reorganization energy is the energy required for the geometric relaxation of a molecule upon gaining or losing an electron. A lower reorganization energy facilitates faster charge transfer.

In the case of the studied oxazole derivative BMPO, the electron reorganization energy (λe) was calculated to be significantly lower than the hole reorganization energy (λh). This suggests that electron transport would be more efficient than hole transport in this material, making it a potential candidate for an n-type semiconductor. researchgate.net

Table 1: Calculated Reorganization Energies for an Analogous Oxazole Derivative (BMPO)

| Parameter | Reorganization Energy (eV) |

|---|---|

| Hole (λh) | 0.381 |

| Electron (λe) | 0.223 |

Data sourced from a study on (4Z)-4-Benzylidene-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one (BMPO). researchgate.net

Given the structural similarities, it is plausible that this compound could also exhibit interesting charge transport properties, with its performance being tunable through chemical modification. The presence of the electron-rich amine group and the π-conjugated system of the tolyl and oxazole rings suggests potential for both hole and electron transport.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugation and donor-acceptor groups often exhibit significant NLO responses.

Theoretical calculations, primarily using DFT, are widely employed to predict the NLO properties of molecules. Key parameters include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). The first hyperpolarizability (β) is particularly important as it is a measure of the second-order NLO response.

Studies on structurally related diphenyl oxazole and oxadiazole derivatives have demonstrated their potential as NLO materials. For example, a theoretical investigation of 4,5-diphenyl-2-oxazole propionic acid (oxaprozin) using DFT calculations revealed a significant first hyperpolarizability value. researchgate.netnih.gov The NLO response in these molecules arises from the intramolecular charge transfer (ICT) between electron-donating and electron-accepting parts of the molecule, facilitated by the π-conjugated system.

In this compound, the amino group (-NH2) can act as an electron donor, while the oxazole ring and the phenyl groups constitute the π-bridge and acceptor components. This donor-π-acceptor (D-π-A) type structure is a common motif in molecules with high NLO activity. Computational studies on D–π–A substituted bis-1,3,4-oxadiazoles have shown that such molecules can possess first hyperpolarizability values many times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net

Table 2: Representative Calculated NLO Properties for an Analogous Diphenyl Oxazole Derivative (Oxaprozin)

| Property | Calculated Value (esu) |

|---|---|

| First Hyperpolarizability (β) | 1.117 x 10-30 |

Data sourced from a study on 4,5-diphenyl-2-2 oxazole propionic acid. researchgate.netnih.gov

Theoretical calculations for this compound would likely involve optimizing its geometry and then computing the polarizability and hyperpolarizability tensors using DFT methods. The results would provide valuable insights into its potential for NLO applications and guide the synthesis of new derivatives with enhanced NLO responses.

Reactivity and Synthetic Transformations of Bis 4 Methylphenyl 1,3 Oxazol 2 Amine

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The oxazole (B20620) ring is a π-electron-excessive heterocycle. Electrophilic substitution on the oxazole nucleus preferentially occurs at the C5 position, which is the most electron-rich carbon. The presence of the powerful electron-donating 2-amino group further activates the ring towards electrophilic attack. However, in Bis(4-methylphenyl)-1,3-oxazol-2-amine, the C5 position is already substituted with a p-tolyl group, which would direct incoming electrophiles to attack the aromatic substituent instead of the oxazole ring itself. In cases where the C5 position is unsubstituted, halogenation of 2-aminooxazoles has been shown to yield the corresponding 4-chloro derivatives if the C5 position is blocked. scribd.com

Nucleophilic Substitution: Nucleophilic substitution reactions directly on the oxazole ring are generally uncommon unless a suitable leaving group is present. scribd.com The position most susceptible to nucleophilic attack is C2. In the target compound, the C2 position is occupied by an amino group, which is a poor leaving group. Therefore, direct displacement of the amine is not a facile process. However, 2-halooxazoles readily react with amines and other nucleophiles to produce 2-aminooxazoles, demonstrating the ring's capacity for substitution when properly activated. scribd.com

Functionalization at Aromatic Rings

The two p-tolyl rings at the C4 and C5 positions are susceptible to standard electrophilic aromatic substitution reactions. libretexts.org The outcome of these reactions is directed by the activating, ortho-, para-directing methyl group and the deactivating effect of the protonated oxazole ring under acidic conditions.

Key functionalization reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely introduce nitro groups onto the aromatic rings. The substitution pattern would be complex, with potential nitration occurring at the positions ortho to the methyl groups (C3 and C3' positions of the tolyl rings).

Halogenation: Reactions with halogens (e.g., Br₂ in the presence of a Lewis acid) would lead to bromination of the tolyl rings, primarily at the positions ortho to the activating methyl groups.

Friedel-Crafts Reactions: Acylation and alkylation are feasible on the p-tolyl rings, though the reaction conditions must be carefully controlled to avoid side reactions involving the basic amine and oxazole nitrogen atoms. The Lewis acid catalyst (e.g., AlCl₃) can coordinate with the heteroatoms, deactivating the molecule.

In studies on related 4,5-diaryloxazoles, various substituents (F, Cl, Br, OCH₃) have been successfully incorporated into the aryl rings, indicating that the oxazole core is stable to the conditions required for these modifications. nih.gov

Reactions Involving the Oxazole Ring Nitrogen or Amine Group

The reactivity of the nitrogen centers is a key aspect of the molecule's chemistry.

Oxazole Ring Nitrogen (N3): The endocyclic nitrogen atom is weakly basic. It can be alkylated or acylated, particularly with reactive agents like methyl iodide or dimethyl sulfate, to form a quaternary oxazolium salt. scribd.com This quaternization increases the electrophilicity of the oxazole ring.

Exocyclic Amine Group (C2-NH₂): The primary amino group at C2 behaves as a typical nucleophilic amine, though its reactivity is influenced by conjugation with the heterocyclic ring. wikipedia.org

Acylation and Sulfonylation: The amine readily reacts with acid chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. Spectroscopic studies have confirmed that acylation of 2-aminooxazoles occurs exclusively at the exocyclic nitrogen atom. scribd.com

Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds. It has been successfully applied to 2-aminooxazoles to couple them with aryl halides, providing a versatile route to N-aryl-2-aminooxazole derivatives. nih.govresearchgate.netacs.org This demonstrates a key synthetic transformation for the amine group.

Reaction with Isocyanates: The amine group can react with isocyanates and isothiocyanates to form urea (B33335) and thiourea (B124793) derivatives, respectively. Interestingly, in related 2-amino-2-thiazoline (B132724) systems, the reaction regioselectivity (endo- vs. exocyclic nitrogen) is a subject of detailed mechanistic study. nih.gov

Table 1: Representative Reactions of the Amine and Oxazole Nitrogen

| Reaction Type | Reagent(s) | Product Type | Nitrogen Atom Involved |

|---|---|---|---|

| N-Arylation | Aryl Halide, Pd Catalyst, Base | N-Aryl-2-aminooxazole | Exocyclic (Amine) |

| Acylation | Acetyl Chloride | N-Acetyl-2-aminooxazole | Exocyclic (Amine) |

| Sulfonylation | Tosyl Chloride | N-Tosyl-2-aminooxazole | Exocyclic (Amine) |

| Urea Formation | Phenyl Isocyanate | N-Phenylurea derivative | Exocyclic (Amine) |

| Quaternization | Methyl Iodide | N3-Methyl oxazolium salt | Endocyclic (Ring) |

Ring-Opening and Ring-Closure Transformations

The oxazole ring, while aromatic, can undergo ring-opening under specific conditions. In a study on 5-acetyl-2-aminooxazole, treatment with amines in the presence of water led to a ring transformation, yielding 1H-5-acetyl-2-substituted aminoimidazoles and 5-hydroxy-4-methyl-2-substituted aminopyrimidines. lookchem.com This indicates that the 2-aminooxazole scaffold can serve as a precursor to other important heterocyclic systems through ring-opening and subsequent recyclization pathways.

Furthermore, studies on related 5-alkoxyoxazoles have shown that they can undergo unusually facile acid-catalyzed ring opening. acs.org While this compound lacks a C5-alkoxy group, this highlights the potential for ring cleavage under certain conditions. Ring-opening of the related 4,5-dihydrooxazole (oxazoline) ring is a well-documented process that occurs in the presence of electrophiles, leading to various acyclic and cyclic products. acs.orgnih.gov

Derivatization to Form Polyheterocyclic Systems (e.g., Pyrimidine (B1678525) derivatives)

A significant synthetic application of oxazoles is their use as building blocks for fused heterocyclic systems. The oxazolo[5,4-d]pyrimidine (B1261902) core, an analog of the biologically crucial purine (B94841) system, is often synthesized from appropriately substituted oxazoles. nih.gov

The most common strategy involves the cyclization of a pyrimidine ring onto a pre-existing oxazole. mdpi.comnih.gov This typically requires an oxazole bearing an amino group at C5 and a carbon-based function (like a nitrile or ester) at C4. For example, 5-aminooxazole-4-carbonitrile (B1331464) is a versatile precursor that can be reacted with reagents like triethyl orthoformate, followed by an amine, to construct the fused pyrimidine ring. mdpi.com Although the title compound is a 2-aminooxazole, it could hypothetically be elaborated through functionalization of the tolyl rings, followed by further synthetic steps to introduce the necessary C4/C5 substituents for pyrimidine annulation.

Mechanistic Studies of Specific Reactions

Detailed mechanistic studies on the reactions of this compound are not available. However, insights can be drawn from computational and experimental studies on related systems.

Electrophilic Aromatic Substitution: The mechanism for substitution on the pendant p-tolyl rings follows the well-established pathway for electrophilic aromatic substitution. This involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. libretexts.org

Formation of 2-Aminooxazole: The mechanism of the formation of the 2-aminooxazole ring itself has been the subject of theoretical investigation. Density functional theory (DFT) calculations on its formation from prebiotic precursors suggest the involvement of key carbinolamine intermediates and highlight the catalytic role of phosphate (B84403) ions in both the initial addition and subsequent cyclization/dehydration steps. rsc.org

Reactions at Nitrogen Centers: The regioselectivity of reactions involving the two types of nitrogen atoms (endo- and exocyclic) is a key mechanistic question. Computational studies on the reaction of 2-amino-2-thiazolines (a close sulfur analog) with isocyanates show that the formation of adducts proceeds via a stepwise mechanism. The calculations helped determine the relative stability of intermediates and transition states, explaining why addition occurs preferentially at the endocyclic nitrogen. nih.gov Similar principles would apply to the 2-aminooxazole system, where the relative nucleophilicity and the stability of the resulting intermediates would dictate the reaction pathway.

Advanced Research Applications of Bis 4 Methylphenyl 1,3 Oxazol 2 Amine

Contributions to Material Science and Functional Materials Development

The oxazole (B20620) core is a key building block in the development of organic functional materials due to its electronic properties, thermal stability, and tunable structure. Derivatives of oxazole are widely investigated for their potential in electronic and optoelectronic devices.

Integration into Organic Light-Emitting Diodes (OLEDs)

While specific integration of Bis(4-methylphenyl)-1,3-oxazol-2-amine into OLEDs is not extensively documented, the broader class of oxazole derivatives is recognized for its valuable contributions to OLED technology. mdpi.com Oxazole-containing compounds are often explored as electron-transport materials (ETMs) and as emissive components, particularly for generating deep-blue light, which remains a significant challenge in the field. spiedigitallibrary.orgbohrium.com

Application in Organic Thin Film Transistors (OTFTs)

The development of stable and efficient n-channel (electron-transporting) organic semiconductors is a key objective in organic electronics, and oxazole derivatives have been identified as promising candidates. The incorporation of electron-deficient azole moieties like oxazole into π-conjugated systems can lower the frontier molecular orbital energy levels (HOMO and LUMO), which enhances air stability and promotes electron transport. researchgate.net

Potential in Photovoltaic Devices

In the realm of organic photovoltaics (OPVs), performance and stability are critically dependent on the materials used not only in the active layer but also at the interfaces between layers. Oxazole-based compounds have been successfully employed as interfacial materials in inverted polymer solar cells. researchgate.netdongguk.edu When used as an interlayer between the zinc oxide electron transport layer and the active layer, conjugated oxazole derivatives like 4-bis(5-phenyl-2-oxazolyl)benzene were found to create well-aligned cascading energy levels. researchgate.netdongguk.edu This alignment reduces the energy barrier for electron extraction, leading to improved short-circuit current density (Jsc) and a significant enhancement in power conversion efficiency to over 16%. researchgate.netdongguk.edu Additionally, a patent has described certain oxazole derivatives as stable photoconductive materials suitable for use in electrophotography, highlighting their utility in applications requiring light-to-charge conversion. google.com

| Application Area | Potential Role of Oxazole Moiety | Key Properties & Functions | Example Compounds from Literature |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Deep-Blue Emitter, Electron Transport Layer (ETL) | High photoluminescence quantum yield, wide band-gap, good electron mobility, thermal stability. spiedigitallibrary.org | 2,2'-di(p-tert-butylphenyl)-6,6'-bibenzoxazole spiedigitallibrary.org |

| Organic Thin Film Transistors (OTFTs) | n-Channel Semiconductor | Electron-deficient character, low LUMO energy level for electron injection and transport, air stability. researchgate.net | Thiazole-containing oligothiophenes researchgate.net |

| Photovoltaic Devices (OPVs) | Interfacial Layer Material | Formation of cascading energy levels, reduction of energy barriers for charge extraction, photoconductivity. researchgate.netdongguk.edu | 4-bis(5-phenyl-2-oxazolyl)benzene researchgate.netdongguk.edu |

| Sensor Technologies | Anion Recognition (Host) | Presence of H-bond donor sites (e.g., N-H), ability to signal binding via fluorescence change. nih.govsemanticscholar.org | Macrocyclic bis-benzimidazolium salts nih.gov |

Role in Sensor Technologies, e.g., Anion Sensors

The design of chemosensors for the selective detection of anions is a vital area of research due to the importance of anions in biological and environmental systems. lookchem.com Sensor molecules typically consist of a binding site (receptor) and a signaling unit (chromophore or fluorophore). lookchem.com Heterocyclic compounds are frequently used as building blocks for these sensors. The sensing mechanism for anions often relies on the formation of hydrogen bonds between the sensor's N-H or C-H groups and the target anion. nih.gov

The this compound structure contains an amino group with N-H protons, which could potentially serve as effective hydrogen-bond donors for recognizing anions like acetate (B1210297), fluoride (B91410), or phosphate (B84403). nih.govsemanticscholar.org Upon binding, the electronic environment of the molecule would be perturbed, leading to a detectable change in its optical properties, such as a shift in its absorption or fluorescence spectrum. Studies on related macrocycles containing benzimidazolium units have demonstrated selective sensing of acetate and nitrate (B79036) anions through C-H···anion interactions, resulting in a significant enhancement of fluorescence. nih.gov Similarly, imidazole-based sensors are known to detect fluoride ions through the formation of strong N-H···F⁻ hydrogen bonds. semanticscholar.org This suggests a plausible, though yet unexplored, role for this compound in the field of anion sensing.

Role in Catalysis and Ligand Design

The field of asymmetric catalysis, which aims to produce single enantiomers of chiral molecules, relies heavily on the design of effective chiral ligands. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a chemical reaction.

Development of Chiral Ligands for Asymmetric Synthesis

The oxazoline (B21484) ring (the dihydro-derivative of oxazole) is a cornerstone of one of the most successful classes of "privileged" chiral ligands: bis(oxazoline) or BOX ligands. nih.govwordpress.com These C₂-symmetric ligands contain two chiral oxazoline rings connected by a linker and are highly effective in a vast number of metal-catalyzed asymmetric transformations. nih.govresearchgate.netrameshrasappan.com They form stable chelate complexes with various metals, including copper, iron, palladium, and ruthenium. nih.govrsc.org The substituents on the oxazoline rings create a well-defined chiral pocket around the metal's active site, enabling high levels of enantioselectivity. nih.govresearchgate.net

While this compound itself is an oxazole, its core structure is related to the foundational components of these powerful ligands. The development of chiral versions of this compound could lead to novel ligand scaffolds. The two nitrogen atoms of the oxazole ring system are capable of coordinating with a metal center, a fundamental requirement for a chelating ligand.

The utility of BOX ligands spans a wide array of crucial carbon-carbon bond-forming reactions. For example, copper-BOX complexes are exceptional catalysts for the asymmetric cyclopropanation of olefins, often achieving enantiomeric excesses (ee) of over 99%. nih.gov Iron-BOX complexes have been developed for asymmetric Diels-Alder reactions, while palladium-BOX systems are used in allylic substitution reactions. nih.govrsc.org The consistent success of the bis(oxazoline) framework underscores the potential of related oxazole-based structures in the ongoing development of new and efficient chiral ligands for asymmetric synthesis. acs.orgrsc.org

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Cyclopropanation | Copper(I) or Copper(II) | Bis(oxazoline) - BOX | 90% to >99% | nih.gov |

| Diels-Alder Reaction | Copper(II) or Iron(III) | Bis(oxazoline) - BOX | 82% to 98% | nih.govresearchgate.net |

| Hetero-Diels-Alder Reaction | Copper(II) | Bis(oxazoline) - BOX | 60% to 95% | nih.gov |

| Henry (Nitroaldol) Reaction | Copper(II) | Bis(oxazoline) - BOX | Up to 94% | researchgate.net |

| Allylic Alkylation | Palladium(0) | Phosphino-oxazoline (PHOX) | High | nih.gov |

| Hydrosilylation | Rhodium(I) | Pyridine-bis(oxazoline) - PyBOX | High | nih.gov |

Complexation with Metal Centers and Coordination Chemistry

While specific studies on the coordination chemistry of this compound are not extensively documented in publicly available research, the coordination behavior of the broader class of 2-amino-oxazole derivatives provides significant insights into its potential for forming metal complexes. The 2-amino-oxazole scaffold contains multiple potential donor atoms, including the endocyclic nitrogen atom of the oxazole ring and the exocyclic amino group, making it a versatile ligand for coordination with various metal centers.

Research on related 2-amino-benzoxazole and other 2-amino-azole derivatives has shown that coordination typically occurs through the nitrogen atom of the azole ring. For instance, the crystal structure of a zinc chloride complex with 2-amino-5-chlorobenzoxazole revealed that the ligand coordinates to the zinc center via the benzoxazole (B165842) ring's nitrogen atom, resulting in a distorted tetrahedral geometry. researchgate.net Similarly, studies on other transition metal complexes with ligands containing azole heterocycles demonstrate a strong tendency for metal binding at the ring nitrogen. researchgate.netuomustansiriyah.edu.iq

The exocyclic amino group can also participate in coordination, potentially leading to bidentate chelation, where the ligand binds to the metal center through both the ring nitrogen and the amino nitrogen. This mode of coordination would form a stable five-membered chelate ring. The formation of such complexes has been proposed for various metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). researchgate.netresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the substituents on the oxazole ring, and the reaction conditions. The presence of the two 4-methylphenyl groups in this compound could introduce steric hindrance that influences the geometry and stability of the resulting metal complexes.

Research on Biological Activities (Mechanism-Oriented Studies)

The oxazole nucleus is a key structural motif in a wide array of biologically active compounds, and derivatives of this compound are no exception. nih.govtandfonline.com Researchers have extensively investigated their potential as antimicrobial, antitumor, enzyme inhibitory, and antiprotozoal agents.

Oxazole derivatives are a well-established class of compounds with significant antimicrobial properties. researchgate.net The antimicrobial activity of compounds related to this compound has been evaluated against a range of bacterial and fungal pathogens. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the oxazole ring and its appended phenyl rings play a crucial role in determining the potency and spectrum of antimicrobial activity. nih.govresearchgate.net

Table 1: Antimicrobial Activity of Representative Oxazole Derivatives

| Compound/Derivative | Microorganism | Activity (e.g., MIC in µg/mL) |

|---|---|---|

| (E)-4-(benzofuran-2-yl)-N-benzylideneoxazol-2-amine | S. aureus | Moderate |

| (E)-N-(4-nitrobenzylidene)-4-(benzofuran-2-yl)oxazol-2-amine | E. coli | Appreciable |

| Substituted quinolyl oxazoles | Various bacteria | Varies with substitution |

Data in this table is illustrative of the types of findings for related compounds and not specific to this compound. nih.gov

The oxazole scaffold is a privileged structure in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic activity against a variety of cancer cell lines. benthamdirect.comnih.govijrpr.com Research into oxazole-based compounds has identified several mechanisms of action, including the inhibition of kinases, topoisomerases, and tubulin polymerization. nih.gov The design of analogues of this compound for antitumor applications often focuses on modifying the substituents on the phenyl rings to enhance potency and selectivity.

SAR studies have provided key insights into the design of more effective antitumor oxazoles. For example, the nature of the substituents at the 4- and 5-positions of the oxazole ring, as well as on the N-aryl group of 2-amino-oxazoles, can significantly influence their cytotoxic effects. nih.gov The introduction of bulky groups, halogen atoms, or hydrogen bond donors/acceptors can alter the binding affinity of the molecule to its biological target. The goal is to design analogues that exhibit high efficacy against cancer cells while minimizing toxicity to normal cells. researchgate.net While specific IC50 values for this compound are not detailed in the available literature, the general principles derived from related compounds guide the ongoing research in this area. researchgate.net

Table 2: Antitumor Activity of Selected Oxazole Analogues

| Compound/Analogue | Cancer Cell Line | Activity (e.g., IC50 in µM) |

|---|---|---|

| 2-aminothiazole derivative 52a | HPV 16 E2 TAD | Significant |

| 2-aminothiazole derivative 52b | HPV 16 E2 TAD | Significant |

| Neopeltolide | A549 (Lung) | Potent |

| Neopeltolide | PANC-1 (Pancreatic) | Potent |

Data in this table is illustrative of the types of findings for related compounds and not specific to this compound. nih.govfrontiersin.org

The ability of oxazole derivatives to act as enzyme inhibitors is a significant area of research. derpharmachemica.com Their structural features allow for specific interactions with the active sites of various enzymes, leading to the modulation of their activity. Molecular recognition plays a key role in this inhibition, with the oxazole ring and its substituents forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with amino acid residues in the enzyme's binding pocket. ekb.eg

For example, oxazole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation. ekb.eg Docking studies have been employed to predict the binding modes of these derivatives within the active sites of COX-1 and COX-2, providing a rational basis for the design of more potent and selective inhibitors. The 4-methylphenyl groups of this compound could play a significant role in hydrophobic interactions within an enzyme's active site, contributing to its inhibitory potential.

Derivatives of 2-amino-oxazole have demonstrated promising activity against various protozoan parasites. researchgate.net Research in this area is driven by the urgent need for new and effective treatments for diseases such as giardiasis and trichomoniasis.

A study on a series of 2-amino-4-(p-substituted phenyl)-oxazole derivatives revealed their in vitro antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. The results indicated that the nature of the substituent on the phenyl ring significantly influences the inhibitory concentration (IC50) against these parasites. For instance, certain derivatives showed potent activity, highlighting the potential of the 2-amino-oxazole scaffold in the development of new antiprotozoal drugs. researchgate.net Although specific data for this compound is not provided, the findings from these related compounds underscore the therapeutic potential of this class of molecules.

Table 3: Antiprotozoal Activity of 2-Amino-4-phenyloxazole Derivatives

| Compound | Giardia lamblia IC50 (µM) | Trichomonas vaginalis IC50 (µM) |

|---|---|---|

| 2-amino-4-phenyloxazole | Data not specified | Data not specified |

| 2-amino-4-(p-bromophenyl)oxazole | Data not specified | Data not specified |

| 2-amino-4-(p-chlorophenyl)oxazole | Data not specified | Data not specified |

This table is representative of the types of compounds studied for antiprotozoal activity; specific IC50 values for the listed compounds were not detailed in the provided search results. researchgate.net

Applications as Synthetic Intermediates in Complex Molecule Synthesis

The oxazole ring is a valuable building block in organic synthesis, and this compound can serve as a versatile synthetic intermediate for the construction of more complex molecules. nih.gov The reactivity of the oxazole ring and its amino substituent allows for a variety of chemical transformations.

The 2-amino group can be readily functionalized through reactions such as acylation, alkylation, and arylation, providing a handle for the introduction of diverse structural motifs. wikipedia.org Furthermore, the oxazole ring itself can participate in various reactions. For example, the van Leusen reaction is a well-known method for the synthesis of 5-substituted oxazoles and has been widely applied in the preparation of complex molecules. nih.gov The oxazole ring can also undergo cycloaddition reactions, serving as a diene in Diels-Alder reactions to construct new heterocyclic systems. semanticscholar.org

The development of synthetic methodologies utilizing 2-amino-oxazoles as key intermediates continues to be an active area of research, enabling the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. acs.orgnih.govresearchgate.net

Future Research Directions and Emerging Trends for Bis 4 Methylphenyl 1,3 Oxazol 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For Bis(4-methylphenyl)-1,3-oxazol-2-amine, future research will likely concentrate on moving beyond traditional synthesis routes to embrace more sustainable and innovative approaches.

Conventional methods for synthesizing 2,5-diaryloxazoles, such as the Fischer oxazole (B20620) synthesis, often rely on harsh reagents and produce significant waste. wikipedia.org Green chemistry principles are steering the exploration of alternative pathways that offer higher yields, reduced reaction times, and minimal environmental impact. ijpsonline.com This includes the use of microwave-assisted synthesis, ultrasound techniques, and the application of eco-friendly catalysts and solvents like ionic liquids or deep-eutectic solvents. ijpsonline.com

A promising avenue for future investigation is the development of one-pot multicomponent reactions. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. rsc.org The design of a multicomponent reaction for the synthesis of this compound and its derivatives would represent a significant advancement.

Furthermore, the exploration of catalytic systems, particularly those involving transition metals like rhodium, has shown promise for the efficient synthesis of 2,5-diaryloxazoles from readily available precursors. nih.gov Future work could focus on adapting and optimizing such catalytic methods for the specific synthesis of the target compound.

Table 1: Comparison of Potential Synthetic Approaches

| Method | Potential Advantages | Potential Challenges |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scale-up can be challenging |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, milder conditions | Specialized equipment required |

| Multicomponent Reactions | High atom economy, operational simplicity | Optimization of reaction conditions |

| Transition-Metal Catalysis | High efficiency and selectivity | Catalyst cost and removal |

Advanced Computational Modeling for Property Prediction and Mechanistic Insight

Computational chemistry has become an indispensable tool in modern chemical research, offering profound insights into molecular structure, properties, and reactivity. For this compound, advanced computational modeling will be instrumental in predicting its behavior and guiding experimental work.

Density Functional Theory (DFT) and other ab initio methods can be employed to calculate a range of molecular properties, including geometric parameters, electronic structure, and spectroscopic signatures. researchgate.netirjweb.com These calculations can help in understanding the relationship between the structure of this compound and its physicochemical properties. researchgate.net For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity, can be accurately predicted. irjweb.com

Furthermore, computational modeling can provide detailed mechanistic insights into the synthesis of this oxazole derivative. By mapping the reaction pathways and identifying transition states, researchers can gain a deeper understanding of the underlying reaction mechanisms, which is crucial for optimizing reaction conditions and improving yields. youtube.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool that can be applied. excli.de By correlating the structural features of a series of related oxazole derivatives with their biological activities, QSAR models can be developed to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. excli.de

Table 2: Predicted Properties of Substituted Oxazoles from Computational Studies

| Property | Computational Method | Significance |

| HOMO-LUMO Energy Gap | DFT | Predicts chemical reactivity and electronic transitions. irjweb.com |

| Dipole Moment | Ab initio | Influences solubility and intermolecular interactions. researchgate.net |

| Net Atomic Charges | DFT | Identifies reactive sites for electrophilic and nucleophilic attack. researchgate.net |

| Bond Lengths and Angles | DFT | Provides detailed structural information. irjweb.com |

Rational Design of Derivatives for Targeted Applications

The core structure of this compound serves as a versatile scaffold for the rational design of derivatives with tailored properties for specific applications. The 2-aminooxazole moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. acs.orgacs.org

Future research will focus on the strategic modification of the phenyl rings and the amino group to modulate the compound's biological activity. The introduction of various substituents, such as electron-donating or electron-withdrawing groups, can significantly impact the electronic properties of the molecule and its ability to interact with biological targets. acs.org

The design of derivatives with potential therapeutic applications is a particularly promising area. Oxazole derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antitubercular properties. tandfonline.comnumberanalytics.comnih.govnih.gov By applying principles of medicinal chemistry and computer-aided drug design, new derivatives of this compound can be rationally designed to target specific enzymes or receptors involved in disease pathways. rsc.org For example, modifications could be made to enhance the compound's binding affinity to a particular protein target, thereby increasing its potency and selectivity. rsc.org

Interdisciplinary Research Integrating Oxazole Chemistry with Nanoscience and Biotechnology

The convergence of chemistry with other scientific disciplines, such as nanoscience and biotechnology, opens up new frontiers for the application of novel compounds. This compound and its derivatives could play a significant role in these interdisciplinary areas.

In the field of nanoscience , the unique photophysical properties of diaryloxazole derivatives could be exploited. Many such compounds exhibit fluorescence, making them potential candidates for use as fluorescent probes or in the development of organic light-emitting diodes (OLEDs). Future research could involve incorporating this compound into nanomaterials, such as nanoparticles or quantum dots, to create novel hybrid materials with enhanced optical or electronic properties.

In biotechnology , the biological activity of oxazole-containing compounds is of great interest. ontosight.ai Oxazole moieties are found in a variety of natural products, including peptides with potent biological activities. mdpi.com The integration of this compound into peptide structures could lead to the development of novel peptidomimetics with improved stability and therapeutic potential. mdpi.com Furthermore, the potential for these compounds to act as regulators of plant growth or to possess other agrochemical applications is an area ripe for exploration. researchgate.net

The exploration of these interdisciplinary applications will require collaborative efforts between chemists, materials scientists, and biologists to fully realize the potential of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for Bis(4-methylphenyl)-1,3-oxazol-2-amine, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of this compound typically involves cyclization of substituted precursors. Key steps include:

- Precursor Preparation : Start with 4-methylphenyl-substituted nitriles or amides to ensure regioselectivity during oxazole ring formation.

- Cyclization : Use microwave-assisted heating (e.g., 120°C, 30 min) with catalysts like p-toluenesulfonic acid to enhance yield .

- Purification : Employ column chromatography with silica gel (ethyl acetate/hexane, 1:3) followed by recrystallization in ethanol.

- Optimization : Design a factorial experiment varying temperature, solvent polarity, and catalyst loading to identify optimal conditions. Monitor progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to confirm aromatic proton environments (δ 7.2–7.8 ppm for substituted phenyl groups) and oxazole ring carbons (δ 150–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 265.12 for CHNO) .

- Elemental Analysis : Compare experimental C/H/N ratios (<0.3% deviation) with theoretical values .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in antimicrobial assays be resolved?

Methodological Answer: Conflicting results often arise from assay-specific variables. To address this:

- Orthogonal Assays : Compare disk diffusion (MIC values) with broth microdilution methods under standardized pH and temperature conditions .

- Control for Solubility : Pre-dissolve the compound in DMSO (<1% v/v) and verify solubility via dynamic light scattering to avoid false negatives .

- Mechanistic Studies : Use fluorescence-based assays (e.g., SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .

- Data Normalization : Include internal controls (e.g., ampicillin) and use ANOVA with post-hoc Tukey tests to validate statistical significance .

Q. What computational strategies are effective in predicting the environmental fate of this compound?

Methodological Answer: Environmental persistence can be modeled using:

- QSAR Models : Input physicochemical properties (logP, pKa) into EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

- Molecular Dynamics (MD) : Simulate interactions with soil organic matter (e.g., humic acid) using GROMACS to assess adsorption coefficients .

- Experimental Validation : Conduct OECD 301F biodegradation tests in activated sludge and cross-validate with HPLC-MS to detect transformation products .

Q. How should researchers design experiments to elucidate the compound’s mechanism of action in cancer cell lines?

Methodological Answer: A multi-omics approach is recommended:

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7) to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- Proteomics : Use SILAC labeling and LC-MS/MS to quantify changes in protein expression (e.g., caspase-3 activation) .

- Metabolomics : Apply -NMR or GC-MS to profile metabolites (e.g., ATP depletion) and link to phenotypic outcomes .

- Validation : Knock down candidate targets (e.g., via CRISPR/Cas9) and assess resistance phenotypes .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound derivatives?

Methodological Answer:

- Standardization : Replicate spectra under identical conditions (solvent, concentration, temperature) and compare with literature .

- Isotopic Labeling : Synthesize -labeled analogs to resolve ambiguous NMR signals (e.g., amine vs. oxazole nitrogen) .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously assign bond geometries and validate spectroscopic assignments .

Experimental Design Considerations

Q. What are best practices for assessing the compound’s stability under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and quantify photodegradation products using LC-MS .

- Long-Term Stability : Use Arrhenius plots to extrapolate shelf-life at 25°C from high-temperature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.